Higenamine molecular formula and molecular weight
Higenamine molecular formula and molecular weight
An In-Depth Technical Guide to Higenamine for Researchers and Drug Development Professionals
Abstract
Higenamine, also known as norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants.[1] With a chemical structure analogous to catecholamines, it functions as a non-selective beta-adrenergic receptor agonist.[2][3] This guide provides a comprehensive technical overview of Higenamine, covering its fundamental chemical properties, biosynthesis, pharmacology, and mechanism of action. It further details validated analytical methodologies for its quantification and discusses its applications in research and potential therapeutic development, alongside critical safety and regulatory considerations. This document is intended to serve as a foundational resource for scientists and professionals engaged in the study and development of Higenamine-related compounds.
Introduction
Higenamine has a long history of use in traditional Chinese medicine through its presence in various medicinal plants, including the roots of Aconitum carmichaelii, the fruit of Nandina domestica, and the seeds of Nelumbo nucifera (lotus).[1] Historically, these botanicals have been employed to treat a range of ailments, notably cardiac conditions and respiratory disorders.[2][4] In modern science, Higenamine has attracted significant interest for its distinct pharmacological profile. It is recognized primarily as a β₂-adrenoreceptor agonist, which underlies its observed cardiotonic, vascular relaxation, and bronchodilator effects in animal models.[1] Its multifaceted activities, which also include anti-inflammatory, antioxidant, and anti-apoptotic properties, make it a molecule of interest for drug discovery and a component in dietary supplements for weight management and athletic performance.[2][3] This guide synthesizes the current scientific understanding of Higenamine to support advanced research and development efforts.
Chemical and Physical Properties
The fundamental identity of a compound is defined by its chemical and physical characteristics. Higenamine is a chiral molecule, existing as (R)-(+)-Higenamine and (S)-(-)-Higenamine enantiomers, as well as a racemic mixture ((±)-Higenamine).[5][6] The (S)-enantiomer is the key intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids in plants.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][5][7] |
| Molecular Weight | 271.31 g/mol (Free Base) | [1][5][7] |
| 307.77 g/mol (Hydrochloride Salt) | ||
| IUPAC Name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | [1][7] |
| CAS Number | 5843-65-2 (Racemate) | [1][7] |
| 106032-53-5 ((R)-enantiomer) | [1][5] | |
| 22672-77-1 ((S)-enantiomer) | [1][6] | |
| Synonyms | Norcoclaurine, Demethylcoclaurine | [1][7] |
| Physical Description | Solid | [7] |
| Melting Point | 242 - 244 °C | [7] |
Biosynthesis
In plants, Higenamine ((S)-Norcoclaurine) serves as the central precursor to over 2,500 benzylisoquinoline alkaloids (BIAs). Its formation is a pivotal step, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). This reaction is a classic example of a Pictet-Spengler condensation.[1][2] The biosynthesis begins with two derivatives of the amino acid tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1] The NCS enzyme facilitates the condensation of these two molecules to form the characteristic tetrahydroisoquinoline core of (S)-Higenamine, which can then be modified by other enzymes to produce a diverse array of alkaloids like morphine and codeine.[1]
Pharmacology and Mechanism of Action
Higenamine's pharmacological effects are primarily attributed to its activity as a beta-adrenergic receptor agonist.[1] Its structural similarity to endogenous catecholamines like epinephrine allows it to bind to and activate these receptors.
Primary Mechanism: Beta-Adrenergic Agonism
Higenamine is a non-selective β-agonist, demonstrating activity at both β₁- and β₂-adrenergic receptors.[2]
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Activation of β-receptors: Upon binding to β-adrenergic receptors, which are G protein-coupled receptors (GPCRs), Higenamine initiates a conformational change in the receptor.
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Adenylate Cyclase Activation: This change activates the associated G protein (Gs), which in turn stimulates the enzyme adenylate cyclase.
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cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]
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Downstream Effects: The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In cardiac tissue (β₁ activity), this results in increased heart rate and contractility (cardiotonic effects).[1][4] In smooth muscle of the bronchioles and blood vessels (β₂ activity), it leads to relaxation, causing bronchodilation and vasodilation.[1]
Other Pharmacological Activities Beyond its primary mechanism, Higenamine exhibits several other biological effects that are subjects of ongoing research:
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Anti-inflammatory Effects: It has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a key regulator of the inflammatory response.[4]
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Antioxidant Properties: As a phenolic alkaloid, Higenamine can act as a free radical scavenger, which may contribute to its protective effects against oxidative stress.[2]
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Anti-apoptotic Effects: Studies suggest it can reduce apoptotic cell death, in part by decreasing the release of cytochrome C from mitochondria.[2]
Analytical Methodologies
For research and quality control, robust and validated methods for the analysis of Higenamine are essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for its identification and quantification.
Protocol: Quantification of Higenamine in Plant Material via HPLC
This protocol outlines a self-validating workflow for determining the concentration of Higenamine. The causality for each step is explained to ensure technical understanding.
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Sample Preparation (Extraction):
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Step 1.1: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.
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Causality: Accurate weighing is critical for final concentration calculations. Powdering increases the surface area for efficient extraction.
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Step 1.2: Add 10 mL of methanol/water/acetic acid (70:29:1 v/v/v).
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Causality: Methanol is an effective solvent for alkaloids. The addition of water increases polarity to extract a wider range of compounds, while the acid ensures that the basic nitrogen of Higenamine is protonated, enhancing its solubility in the polar solvent.
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Step 1.3: Vortex for 1 minute, then sonicate in a water bath for 30 minutes.
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Causality: Sonication uses ultrasonic waves to disrupt cell walls, facilitating the release of intracellular contents into the solvent.
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Step 1.4: Centrifuge at 4000 rpm for 15 minutes.
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Causality: Centrifugation pellets solid plant debris, clarifying the supernatant for analysis.
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Step 1.5: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
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Causality: Filtering removes fine particulates that could clog the HPLC column, ensuring system integrity and longevity.
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-
-
HPLC System and Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Causality: A C18 column is a non-polar stationary phase that effectively retains and separates moderately polar compounds like Higenamine from other plant metabolites based on hydrophobicity.
-
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 15:85 v/v).
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Causality: Acetonitrile is the organic modifier; its concentration is optimized to achieve good separation and a reasonable retention time. Phosphoric acid acidifies the mobile phase, suppressing the ionization of silanol groups on the column and ensuring the analyte is in a single ionic form, leading to sharp, symmetrical peaks.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 270 nm.
-
Causality: The phenolic rings in Higenamine's structure exhibit strong UV absorbance at this wavelength, providing high sensitivity.
-
-
Injection Volume: 10 µL.
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-
Validation and Quantification:
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Step 3.1 (Calibration): Prepare a series of Higenamine standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
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Causality: This is essential for creating a calibration curve, which correlates peak area to concentration.
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-
Step 3.2 (Analysis): Inject the standards followed by the prepared samples.
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Step 3.3 (Quantification): Plot the peak area of the standards against their concentration to generate a linear regression curve. Use the equation of this line (y = mx + c) to calculate the concentration of Higenamine in the sample extracts based on their measured peak areas.
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Causality: This external standard method is a reliable way to quantify the analyte. The linearity of the curve (R² > 0.995) validates the method's accuracy across the tested concentration range.
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Applications in Research and Drug Development
Higenamine's diverse pharmacological profile makes it a valuable tool for research and a candidate for therapeutic exploration.
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Cardiovascular Research: In China, Higenamine has been investigated as a pharmacological agent for cardiac stress tests and for treating conditions like bradyarrhythmias.[1] Its positive inotropic and chronotropic effects make it a subject of interest for heart failure research.[2]
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Respiratory Research: As a bronchodilator, Higenamine is studied for its potential in treating asthma and other obstructive airway diseases.[4]
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Metabolic Research: Its inclusion in weight loss supplements stems from its β-adrenergic activity, which can theoretically promote lipolysis.[1] This makes it a compound of interest for studying adipose tissue metabolism.
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Anti-inflammatory Agent: Higenamine serves as a pharmacological modulator to study inflammatory pathways, such as those involving heme oxygenase 1 (HO-1) and NF-κB.
Safety and Regulatory Status
Despite its history in traditional medicine, the safety profile of isolated, synthetic Higenamine, particularly at the doses found in dietary supplements, is not well-established.
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Adverse Effects: Due to its stimulant properties, Higenamine can increase heart rate and may pose risks for individuals with pre-existing cardiac conditions.[4] The U.S. Food and Drug Administration (FDA) has received reports of adverse effects linked to supplements containing Higenamine.[1] Aconite, a plant source of Higenamine, is known to cause serious cardiotoxicity, which may be partly attributable to Higenamine.[4]
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Regulatory Status: Higenamine is legal for use in dietary supplements in the USA, UK, EU, and Canada.[1] However, it is prohibited at all times by the World Anti-Doping Agency (WADA) under the S3 class of Beta-2 Agonists due to its performance-enhancing potential.[3] This poses a significant risk of inadvertent doping for athletes consuming certain supplements or herbal products.
Conclusion
Higenamine is a pharmacologically active alkaloid with a well-defined molecular structure and a primary mechanism of action centered on beta-adrenergic receptor agonism. Its multifaceted biological activities, from cardiotonic to anti-inflammatory effects, present both therapeutic opportunities and safety challenges. For researchers and drug development professionals, Higenamine serves as a valuable molecular probe for studying adrenergic signaling and a potential scaffold for the development of novel therapeutics. A thorough understanding of its chemistry, pharmacology, and analytical quantification, as detailed in this guide, is paramount for advancing its study while ensuring scientific rigor and safety.
References
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Wikipedia. (n.d.). Higenamine. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114840, Higenamine. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440988, (R)-(+)-Higenamine. Retrieved January 10, 2026, from [Link]
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Chen, C., et al. (2023). A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. Molecules, 28(15), 5899. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440927, (-)-Higenamine. Retrieved January 10, 2026, from [Link]
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Grokipedia. (n.d.). Higenamine. Retrieved January 10, 2026, from [Link]
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WebMD. (n.d.). Higenamine - Uses, Side Effects, and More. Retrieved January 10, 2026, from [Link]
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ChemWhat. (n.d.). (+/-)-HIGENAMINE. Retrieved January 10, 2026, from [Link]
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